molecular formula C18H16N2O3S2 B2741463 4-(ethylsulfonyl)-N-(4-phenylthiazol-2-yl)benzamide CAS No. 922624-11-1

4-(ethylsulfonyl)-N-(4-phenylthiazol-2-yl)benzamide

Cat. No. B2741463
CAS RN: 922624-11-1
M. Wt: 372.46
InChI Key: DVDPCSLGOGWVPY-UHFFFAOYSA-N
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Description

4-(ethylsulfonyl)-N-(4-phenylthiazol-2-yl)benzamide is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. This compound is commonly referred to as ESNB and has been studied extensively for its biochemical and physiological effects. In

Scientific Research Applications

Antimycobacterial Activity

The compound has demonstrated significant antimycobacterial activity. Specifically, derivatives of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamides were synthesized and evaluated. Among these, the benzo-[d]-imidazo-[2,1-b]-thiazole derivative IT10 exhibited remarkable potency against Mycobacterium tuberculosis (Mtb) H37Ra, with an IC90 of 7.05 μM and an IC50 of 2.32 μM. Importantly, IT10 showed no acute cellular toxicity toward the MRC-5 lung fibroblast cell line .

Selective Inhibition of Mtb

The same benzo-[d]-imidazo-[2,1-b]-thiazole compound, IT06, containing a 2,4-dichloro phenyl moiety, also displayed significant activity against Mtb. Its IC50 was 2.03 μM, and the IC90 was 15.22 μM. Notably, these hits exhibited no activity against a panel of non-tuberculous mycobacteria (NTM), suggesting selective inhibition of Mtb by these imidazo-[2,1-b]-thiazole derivatives .

Molecular Docking Studies

To understand the binding pattern and stability of the protein–ligand complex, molecular docking and dynamics studies were conducted for the most active compounds (IT06 and IT10). These studies targeted the Pantothenate synthetase of Mtb, providing insights into their potential mechanisms of action .

Synthesis and Characterization

The compound underwent in silico ADMET prediction, design, and synthesis. Four series of novel imidazo-[2,1-b]-thiazole and benzo-[d]-imidazo-[2,1-b]-thiazole carboxamide analogues were prepared, characterized by 1H NMR, 13C NMR, HPLC, and MS spectral analysis .

Future Research Directions

Researchers may investigate the compound’s interactions with other cellular targets, explore its pharmacokinetics, and assess its in vivo efficacy using animal models. Additionally, efforts to improve its solubility and bioavailability are essential for successful drug development.

properties

IUPAC Name

4-ethylsulfonyl-N-(4-phenyl-1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3S2/c1-2-25(22,23)15-10-8-14(9-11-15)17(21)20-18-19-16(12-24-18)13-6-4-3-5-7-13/h3-12H,2H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVDPCSLGOGWVPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(ethylsulfonyl)-N-(4-phenylthiazol-2-yl)benzamide

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